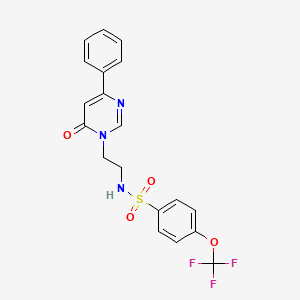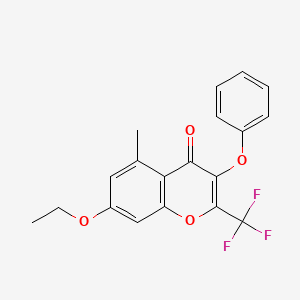
7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C19H15F3O4 and its molecular weight is 364.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Chromene compounds, including derivatives similar to the one specified, have been extensively studied for their synthesis methodologies and chemical properties. For example, Rawat et al. (2006) explored chromene chromium carbene complexes in synthesizing naphthopyran units, which are crucial in photochromic materials and biologically active natural products. This study highlights the versatility of chromene derivatives in synthesizing complex organic structures, providing a foundation for further applications in material science and pharmacology (Rawat, Prutyanov, & Wulff, 2006).
Photophysical Properties
Some chromene derivatives exhibit unique photophysical properties, making them potential candidates for fluorescent probes and materials. Uchiyama et al. (2006) described the unusual fluorescence properties of a chromene derivative, demonstrating its potential as a fluorogenic sensor based on its environmental sensitivity (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).
Biological Activities
The exploration of chromene derivatives in biological contexts has led to the identification of various compounds with potential therapeutic applications. For instance, compounds synthesized from chromene derivatives have shown antimicrobial and antifungal activities, as discussed by Parameshwarappa et al. (2009), indicating their utility in developing new antimicrobial agents (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Material Science Applications
Chromene derivatives have also found applications in material science, particularly in the development of electrochromic devices and sensors. Yigit et al. (2015) synthesized novel poly(2,5-dithienylpyrrole) derivatives functionalized with chromophore units, including coumarin, to investigate their electrochemical and spectroelectrochemical properties. These findings demonstrate the potential of chromene derivatives in creating advanced materials for electronic and optical applications (Yigit, Hacioglu, Güllü, & Toppare, 2015).
Safety and Hazards
Properties
IUPAC Name |
7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O4/c1-3-24-13-9-11(2)15-14(10-13)26-18(19(20,21)22)17(16(15)23)25-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWUGVIXTWJGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)C)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride](/img/structure/B2526107.png)
![[4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone](/img/structure/B2526108.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2526111.png)
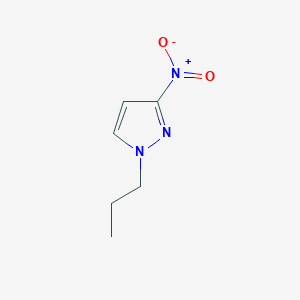
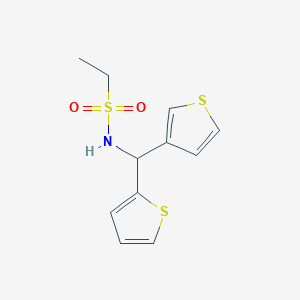
![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2526115.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2526116.png)

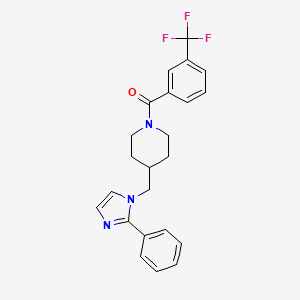
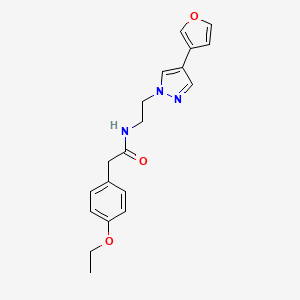
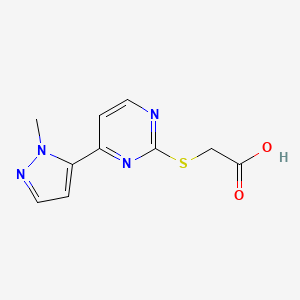
![2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2526129.png)
